2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
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Description
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
- Some derivatives of pyrimido[5,4-b]indoles have demonstrated promising antibacterial activities. A study by Abdel‐Hafez (2010) explored novel selenium-containing sulfa drugs, including derivatives of pyrimido[5,4-b]indoles, which showed strong bactericidal effects against various organisms, indicating potential application in developing new antibacterial agents (Abdel‐Hafez, 2010).
Anticancer Activity
- Pyrimido[5,4-b]indoles have been evaluated for their anticancer properties. Zyabrev et al. (2022) synthesized a series of arylsulfonyl-1,3-oxazoles, related to pyrimido[5,4-b]indoles, and found significant activity against various cancer cell lines, indicating a pathway for further research in anticancer drug development (Zyabrev et al., 2022).
Synthesis and Characterization
- Research on the synthesis and characterization of pyrimido[5,4-b]indole derivatives is ongoing. Shestakov et al. (2009) reported on the synthesis of various 5H-pyrimido[5,4-b]indole derivatives, contributing to the understanding of their chemical properties and potential applications (Shestakov et al., 2009).
Crystal Structure Analysis
- Crystal structure analysis is crucial for understanding the properties of these compounds. Studies like those by Subasri et al. (2017) provide detailed insights into the structural aspects of pyrimido[5,4-b]indole derivatives, which is essential for drug design and development (Subasri et al., 2017).
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-4-35-23-12-8-7-11-22(23)29-24(33)16-36-28-31-25-20-9-5-6-10-21(20)30-26(25)27(34)32(28)19-14-17(2)13-18(3)15-19/h5-15,30H,4,16H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMDVMHWUBIVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
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